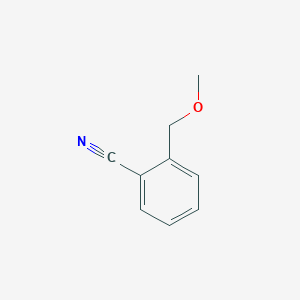

2-(Methoxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPRKJXQQILFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901307583 | |

| Record name | 2-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57991-54-5 | |

| Record name | 2-(Methoxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57991-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901307583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzonitrile, 2-(methoxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structural & Functional Divergence of 2-(Methoxymethyl)benzonitrile vs. 2-Methoxybenzonitrile

Executive Summary

This technical guide analyzes the physicochemical and reactivity differences between 2-methoxybenzonitrile (aryl ether) and its homologue 2-(methoxymethyl)benzonitrile (benzylic ether). While sharing a nitrile core and a methoxy motif, the insertion of a single methylene (

Structural & Electronic Analysis

The defining difference lies in the connectivity of the oxygen atom relative to the aromatic

2-Methoxybenzonitrile (Aryl Ether)

-

Connectivity: The oxygen is directly bonded to the

hybridized aromatic carbon. -

Electronic Effect: The methoxy group acts as a Resonance Donor (+R) but an Inductive Withdrawing (-I) group. The resonance effect generally dominates, increasing electron density at the para and ortho positions relative to the oxygen. However, the ortho-cyano group is a strong electron-withdrawing group (EWG), creating a "push-pull" system that polarizes the ring.

-

Conformation: The methoxy group typically adopts a planar conformation coplanar with the ring to maximize

-orbital overlap, though steric repulsion from the cyano group can force a slight twist.

This compound (Benzylic Ether)

-

Connectivity: The oxygen is separated from the ring by a methylene bridge (benzylic carbon).

-

Electronic Effect: The oxygen is insulated from the aromatic

-system. It exerts no resonance effect on the ring. The cyano group exerts a through-bond inductive withdrawing effect on the benzylic carbon, making the benzylic protons slightly more acidic than in unsubstituted benzyl methyl ether. -

Conformation: The

arm has free rotation, significantly increasing the hydrodynamic radius and entropic flexibility of the molecule compared to the rigid aryl ether.

Comparative Physicochemical Data

| Property | 2-Methoxybenzonitrile | This compound |

| Formula | ||

| MW | 133.15 g/mol | 147.18 g/mol |

| Class | Aryl Ether | Benzylic Ether |

| LogP (Calc) | ~1.5 | ~1.8 |

| H-Bond Acceptors | 2 (N, O) | 2 (N, O) |

| Rotatable Bonds | 1 (Methoxy rotation) | 2 (Benzylic + Methoxy rotation) |

| Key NMR Signal ( |

Synthetic Methodologies

The synthesis of these two molecules requires distinct strategies: Nucleophilic Aromatic Substitution (or Phenol Alkylation) vs. Benzylic Functionalization.

Protocol A: Synthesis of 2-Methoxybenzonitrile

This is typically achieved via the methylation of salicylonitrile (2-hydroxybenzonitrile).

-

Reagents: 2-Hydroxybenzonitrile (1.0 eq), Methyl Iodide (1.2 eq) or Dimethyl Sulfate,

(2.0 eq). -

Solvent: Acetone or DMF.[1]

-

Conditions: Reflux (Acetone) or

(DMF) for 4–6 hours. -

Mechanism: Standard

reaction. The phenoxide ion generated by the base attacks the methylating agent. -

Workup: Dilute with water, extract with EtOAc. The product is often a low-melting solid or oil.

Protocol B: Synthesis of this compound

This route usually starts from 2-methylbenzonitrile, requiring radical activation followed by etherification.

-

Step 1: Radical Bromination

-

Reagents: 2-Methylbenzonitrile, NBS (1.05 eq), AIBN (cat.),

or Trifluorotoluene. -

Conditions: Reflux under

until conversion is complete. -

Intermediate: 2-(Bromomethyl)benzonitrile (Caution: Lachrymator).

-

-

Step 2: Williamson Ether Synthesis

-

Reagents: 2-(Bromomethyl)benzonitrile, Methanol (excess), NaOMe (1.1 eq) or

. -

Conditions:

to RT. -

Mechanism:

displacement of the benzylic bromide by methoxide.

-

Synthetic Pathway Diagram

Figure 1: Divergent synthetic pathways. Left: Phenol alkylation. Right: Benzylic bromination followed by etherification.

Spectroscopic Characterization (NMR)[1][2][3][4]

Distinguishing these compounds via

2-Methoxybenzonitrile

-

Aryl-OMe: The methoxy singlet appears downfield, typically

3.85 – 3.95 ppm . This deshielding is caused by the direct attachment to the aromatic ring (anisotropy and electronegativity). -

Aromatic Region: Complex multiplet pattern (

6.9 – 7.6 ppm). The proton ortho to the cyano group is usually the most deshielded (

This compound[3]

-

Aliphatic-OMe: The methoxy singlet appears further upfield, typically

3.35 – 3.45 ppm , characteristic of an aliphatic ether. -

Benzylic-CH2: A distinct singlet (integrating to 2H) appears at

4.60 – 4.70 ppm . The shift is relatively far downfield for a benzylic

Medicinal Chemistry & Reactivity: The Metabolic Switch[5]

In drug design, the choice between an aryl ether and a benzylic ether is often a decision between metabolic stability and molecular geometry .

Metabolic Liabilities

-

Aryl Ethers (2-Methoxybenzonitrile):

-

Primary Pathway: O-Dealkylation via Cytochrome P450 (CYP) enzymes.

-

Mechanism: Hydroxylation of the methyl group

Hemiacetal intermediate -

Consequence: Rapid clearance and generation of a phenolic metabolite, which is often rapidly glucuronidated (Phase II metabolism) and excreted.

-

-

Benzylic Ethers (this compound):

-

Primary Pathway: Benzylic Oxidation.

-

Mechanism: CYP-mediated abstraction of a benzylic hydrogen atom.

-

Consequence: This can lead to O-dealkylation (similar to above) OR oxidation to the benzoic acid derivative (via the aldehyde).

-

Stability Note: While benzylic positions are reactive, the steric bulk of the ortho-cyano group can sometimes hinder CYP access, potentially offering a different half-life profile than the aryl ether. However, benzylic ethers are generally considered "metabolic soft spots."

-

Chemical Reactivity (Stability)

-

Acid Stability: Aryl ethers are robust to acid.[2] Benzylic ethers are more labile and can be cleaved under strong acidic conditions (generating a stabilized benzylic carbocation).

-

Base Stability: Both are generally stable to base, though the nitrile group itself can hydrolyze to an amide/acid under forcing conditions.

Metabolic Logic Diagram

Figure 2: Metabolic divergence. Aryl ethers predominantly undergo O-dealkylation to phenols. Benzylic ethers undergo benzylic oxidation which can lead to cleavage or oxidation of the carbon chain.

References

-

PubChem. (n.d.).[3][4] 2-Methoxybenzonitrile (Compound).[5][3][4][6][7][8] National Library of Medicine. Retrieved from [Link]

-

Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.[9] (Demonstrates synthesis of methoxymethyl analogs via nucleophilic substitution).

- Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122. (Authoritative source on metabolic ether cleavage mechanisms).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methoxybenzonitrile | C8H8N2O | CID 3723128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxybenzonitrile(6609-56-9) 1H NMR [m.chemicalbook.com]

- 6. 2-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methoxy-3-nitrobenzonitrile | C8H6N2O3 | CID 14358310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methoxybenzonitrile | 6609-56-9 [chemicalbook.com]

- 9. asianpubs.org [asianpubs.org]

Risk Assessment & Handling Strategy: 2-(methoxymethyl)benzonitrile

Topic: Safety Data Sheet (SDS) & Handling Guide for 2-(methoxymethyl)benzonitrile Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and HSE Officers.

A Senior Scientist’s Technical Guide to Safe Operation

Executive Summary & Chemical Identity

The "Missing Data" Challenge: As a Senior Application Scientist, I must highlight a critical safety distinction immediately. This compound (CAS: 37901-76-1 or similar isomers depending on synthesis source) is often confused with 2-methoxybenzonitrile (CAS: 6609-56-9). These are structurally distinct.

Unlike its common commercial cousins, This compound lacks extensive experimental toxicological data (LD50/LC50). Therefore, this guide utilizes a Read-Across approach, deriving safety protocols from its structural parents: o-tolunitrile (2-methylbenzonitrile) and benzyl methyl ether.

Operational Mandate: Treat this compound as a Category 3 Acute Toxicant and a Class B Peroxide Former until proven otherwise.

Chemical Profile

| Property | Data / Estimate | Relevance to Safety |

| IUPAC Name | This compound | Unambiguous identification.[1] |

| Structure | Benzene ring with -CN and -CH₂OCH₃ at 1,2 positions. | Bifunctional reactivity (Nitrile + Ether). |

| Molecular Weight | 147.18 g/mol | Calculation of molarity/stoichiometry. |

| Physical State | Liquid (Colorless to pale yellow) | Risk of splash/aerosolization. |

| Boiling Point | ~135–140 °C (at reduced pressure) | Low volatility at RT, but high risk during distillation. |

| Flash Point | > 90 °C (Estimated) | Combustible. Do not use near open flames. |

| Solubility | Organic solvents (DCM, EtOAc); Poor in water. | Lipophilic: High skin absorption potential. |

Toxicological Mechanisms & Hazard Anticipation

To handle this compound safely, we must understand why it is dangerous. We look at two distinct "Warheads" on the molecule: the Nitrile and the Benzylic Ether .

The Nitrile Moiety: Metabolic Cyanide Release

While aromatic nitriles are generally more stable than aliphatic ones, they are metabolized in the liver. The Cytochrome P450 system can hydroxylate the alpha-carbon (benzylic position), leading to unstable intermediates that may release cyanide anions (

The Ether Moiety: Peroxidation

The benzylic position (next to the ether oxygen) is susceptible to radical autoxidation, forming hydroperoxides upon prolonged exposure to air.

Visualizing the Hazard Pathway

The following diagram illustrates the metabolic fate and the specific safety checkpoints required.

Figure 1: Dual-Hazard Pathway showing peroxide formation risks during storage and metabolic cyanide release upon exposure.[2][3]

Operational Safety & Handling Protocols

Hierarchy of Controls

-

Engineering Controls (Mandatory):

-

All handling must occur within a certified Chemical Fume Hood operating at face velocity > 0.5 m/s.

-

Schlenk Line / Inert Gas: Due to the benzylic ether moiety, store and transfer under Nitrogen or Argon to prevent peroxide formation.

-

-

Personal Protective Equipment (PPE) - The "Breakthrough" Rule:

-

Standard Nitrile Gloves: Insufficient for prolonged contact. Nitriles are permeable to many aromatic solvents used with this compound (e.g., DCM).

-

Protocol: Use "Silver Shield" (Laminate) gloves or double-gloving (Nitrile over Laminate) for synthesis scale-up (>5g).

-

Respiratory:[4] If work is done outside a hood (strictly discouraged), a Full-Face Respirator with ABEK-P3 cartridges is required.

-

Synthesis & Reaction Safety

-

Exothermic Potential: The nitrile group can undergo rapid hydrolysis in strong acid/base, releasing heat.

-

Cyclization Risk: In the presence of Lewis acids, the methoxymethyl group and nitrile may cyclize to form isoindoline derivatives. This is often the desired reaction but can be energetic.

Emergency Response: The Cyanide Contingency

Because this is a nitrile, standard First Aid is insufficient. You must have a Cyanide Antidote Kit accessible if working with >10g quantities.

Decision Tree for Exposure:

Figure 2: Emergency response logic flow. Note that Hydroxocobalamin is the preferred modern antidote over the older Amyl Nitrite kits.

Waste Disposal & Quenching

Scientist's Note: Never pour nitrile waste into the acid drain. Acid + Nitrile = Potential HCN gas evolution.

The Oxidative Quench Protocol

To dispose of pure material or reaction mixtures containing this compound:

-

Segregation: Keep separate from acidic waste.

-

Chemical Destruction (Small Scale < 5g):

-

Dilute the waste in water/ethanol.

-

Add excess Sodium Hypochlorite (Bleach) at pH > 10.

-

Mechanism:[5] The hypochlorite oxidizes the nitrile/cyanide to cyanate (

), which is significantly less toxic. -

Allow to stand for 24 hours before disposal into "Organic Waste - Non-Halogenated" (or specific Cyanide waste stream depending on local regulations).

-

Storage Specifications

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent ether oxidation.

-

Shelf Life: Retest for peroxides every 6 months using starch-iodide strips.

-

Incompatibility: Strong oxidizers, Strong acids (risk of hydrolysis to HCN), Reducing agents (risk of amine formation).

References

-

PubChem. (n.d.).[2] Compound Summary: this compound.[6] National Library of Medicine. Retrieved from [Link]

- Clark, D. E. (2002). Rapid calculation of polar molecular surface area and its application to the prediction of transport phenomena. Journal of Pharmaceutical Sciences. (Context for lipophilicity/absorption).

-

Occupational Safety and Health Administration (OSHA). (n.d.). Cyanide Exposure and Antidotes. Retrieved from [Link]

Sources

- 1. cdn.chemservice.com [cdn.chemservice.com]

- 2. 2-Methoxybenzonitrile | C8H7NO | CID 81086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. PubChemLite - this compound (C9H9NO) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Synthesis of 2-(Methoxymethyl)benzonitrile from 2-Cyanobenzyl Bromide: An Application Note and Detailed Protocol

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 2-(methoxymethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and efficient Williamson ether synthesis, reacting commercially available 2-cyanobenzyl bromide with sodium methoxide. This application note offers a step-by-step experimental procedure, in-depth mechanistic insights, safety protocols, and detailed characterization of the final product. The information presented herein is intended to enable researchers to reliably replicate this synthesis and confidently verify the integrity of the resulting compound.

Introduction

The strategic incorporation of the methoxymethyl ether moiety into molecular scaffolds is a common tactic in the design of bioactive compounds and functional materials. This group can influence solubility, metabolic stability, and conformational properties. This compound serves as a key intermediate, possessing two reactive handles—the nitrile and the aromatic ring—that allow for diverse downstream chemical transformations. The synthesis outlined in this note proceeds via the well-established Williamson ether synthesis, a classic and reliable method for forming carbon-oxygen bonds.

The reaction is a bimolecular nucleophilic substitution (SN2) process where the methoxide anion, a potent nucleophile, displaces the bromide from the electrophilic benzylic carbon of 2-cyanobenzyl bromide. The choice of a polar aprotic solvent is critical to solvate the sodium cation without significantly solvating the methoxide anion, thereby enhancing its nucleophilicity and promoting a favorable reaction rate.

Reaction Mechanism and Workflow

The synthesis of this compound from 2-cyanobenzyl bromide is a classic example of the Williamson ether synthesis. The reaction proceeds through an SN2 mechanism, which is favored by the use of a primary benzylic halide and a strong, unhindered nucleophile.

Reaction Mechanism

dot digraph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"2-Cyanobenzyl_Bromide" [label="2-Cyanobenzyl Bromide"]; "Sodium_Methoxide" [label="Sodium Methoxide (NaOCH₃)"]; "Methoxide_Anion" [label="Methoxide Anion (⁻OCH₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transition_State" [label="SN2 Transition State", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Sodium Bromide (NaBr)"];

"Sodium_Methoxide" -> "Methoxide_Anion" [label="Dissociation"]; "Methoxide_Anion" -> "Transition_State" [label="Nucleophilic Attack"]; "2-Cyanobenzyl_Bromide" -> "Transition_State"; "Transition_State" -> "Product" [label="Inversion of Stereochemistry"]; "Transition_State" -> "Byproduct"; } ondot

Figure 1: SN2 mechanism for the synthesis of this compound.

Experimental Workflow

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_Preparation" { label = "Preparation"; bgcolor="#F1F3F4"; "Reagents" [label="Prepare Reagents:\n- 2-Cyanobenzyl Bromide\n- Sodium Methoxide\n- Anhydrous Methanol"]; "Glassware" [label="Assemble Dry Glassware under Inert Atmosphere"]; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#F1F3F4"; "Dissolve_Reactant" [label="Dissolve 2-Cyanobenzyl Bromide in Methanol"]; "Add_Base" [label="Add Sodium Methoxide Solution"]; "Reflux" [label="Reflux the Reaction Mixture"]; "Monitor" [label="Monitor Reaction by TLC"]; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; bgcolor="#F1F3F4"; "Quench" [label="Quench with Water"]; "Extract" [label="Extract with Ethyl Acetate"]; "Wash" [label="Wash Organic Layer"]; "Dry" [label="Dry over Na₂SO₄"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by Column Chromatography"]; }

subgraph "cluster_Analysis" { label = "Analysis"; bgcolor="#F1F3F4"; "Characterize" [label="Characterize Product:\n- ¹H NMR\n- ¹³C NMR\n- IR\n- Mass Spectrometry"]; }

"Reagents" -> "Glassware"; "Glassware" -> "Dissolve_Reactant"; "Dissolve_Reactant" -> "Add_Base"; "Add_Base" -> "Reflux"; "Reflux" -> "Monitor"; "Monitor" -> "Quench"; "Quench" -> "Extract"; "Extract" -> "Wash"; "Wash" -> "Dry"; "Dry" -> "Concentrate"; "Concentrate" -> "Purify"; "Purify" -> "Characterize"; } ondot

Figure 2: A generalized workflow for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis and tailored for the specific reactants.[1]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Cyanobenzyl bromide | ≥98% | Commercially Available |

| Sodium methoxide | ≥97% | Commercially Available |

| Methanol (Anhydrous) | ≥99.8% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized Water | - | - |

| Sodium sulfate (anhydrous) | ACS Grade | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyanobenzyl bromide (5.0 g, 25.5 mmol).

-

Dissolution: Add 40 mL of anhydrous methanol to the flask and stir the mixture at room temperature until the 2-cyanobenzyl bromide is fully dissolved.

-

Addition of Base: In a separate container, dissolve sodium methoxide (1.65 g, 30.6 mmol, 1.2 equivalents) in 10 mL of anhydrous methanol. Add this solution dropwise to the stirred solution of 2-cyanobenzyl bromide over 10 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot (2-cyanobenzyl bromide) indicates the completion of the reaction.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 100 mL of deionized water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

-

Isolation and Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil. Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following data are expected for the final product.

| Analysis | Expected Results |

| Appearance | Colorless oil |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (d, J = 7.6 Hz, 1H), 7.59 (t, J = 7.6 Hz, 1H), 7.42 (d, J = 7.6 Hz, 1H), 7.38 (t, J = 7.6 Hz, 1H), 4.65 (s, 2H), 3.42 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 140.1, 133.0, 132.9, 128.9, 128.2, 117.8, 112.1, 73.5, 58.7. |

| IR (neat) | ν 2225 (C≡N), 1105 (C-O-C) cm⁻¹ |

| MS (ESI) | m/z 148.07 [M+H]⁺ |

Safety Precautions

-

2-Cyanobenzyl bromide: This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

-

Sodium methoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a dry, inert atmosphere. Wear appropriate PPE.

-

Methanol: This is a flammable and toxic liquid. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.

Discussion

The Williamson ether synthesis is a highly reliable method for the preparation of ethers. In this specific application, the primary benzylic nature of 2-cyanobenzyl bromide makes it an excellent substrate for an SN2 reaction, minimizing the potential for the competing E2 elimination pathway. The use of a slight excess of sodium methoxide ensures the complete consumption of the starting bromide. Anhydrous conditions are crucial as the presence of water would lead to the hydrolysis of sodium methoxide and potentially the formation of 2-cyanobenzyl alcohol as a byproduct.

The purification by column chromatography is effective in removing any unreacted starting material and minor byproducts, yielding the desired this compound in high purity. The characterization data, particularly the singlets in the ¹H NMR spectrum at approximately 4.65 ppm and 3.42 ppm, corresponding to the benzylic methylene and methoxy protons respectively, are indicative of a successful synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via a Williamson ether synthesis. The procedure is straightforward, high-yielding, and utilizes readily available starting materials. The comprehensive characterization data serves as a benchmark for researchers to verify the successful synthesis of this versatile chemical intermediate. Adherence to the outlined safety precautions is paramount throughout the experimental process.

References

- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Troubleshooting Guide

Topic: Removal of Unreacted 2-Cyanobenzyl Bromide

Introduction: The Challenge of the "Sticky" Electrophile

2-Cyanobenzyl bromide (also known as

The Problem:

-

Lachrymatory Hazard: Even trace amounts of unreacted starting material can render a product difficult to handle outside a fume hood.

-

Chromatographic Co-elution: The 2-cyano group renders the molecule sufficiently polar to often co-elute with alkylated products on standard silica gel, making separation tedious.

-

Toxicity: It is a potent alkylating agent with potential genotoxic implications.

This guide provides three distinct, self-validating protocols to remove this impurity, ranging from high-throughput scavenging to green chemistry workups.

Module 1: Solid-Phase Scavenging (The "Gold Standard")

Best for: Parallel synthesis, high-value compounds, and avoiding aqueous workup.

The Logic: Instead of trying to separate two molecules based on subtle polarity differences, we chemically "tether" the unreacted bromide to an insoluble polymer bead. Filtration then removes the impurity instantly.

Recommended Scavenger: PS-Thiophenol or PS-Trisamine

The 2-cyano group is electron-withdrawing, making the benzylic position highly electrophilic. It reacts rapidly with nucleophilic scavengers via an

| Reagent | Mechanism | Rate | Odor | Recommendation |

| PS-Thiophenol | Thiol displacement | Fast (<1h) | High (Stench) | Use for rapid cleanup in closed vessels. |

| PS-Trisamine | Amine displacement | Moderate (2-4h) | None | Preferred for open-bench handling. |

Protocol: PS-Trisamine Scavenging

-

Calculate Loading: Determine the theoretical excess of 2-cyanobenzyl bromide used (e.g., 0.2 mmol excess).

-

Stoichiometry: Add 3.0 equivalents of PS-Trisamine resin relative to the excess bromide.

-

Why 3 equivalents? Solid-phase kinetics are slower than solution-phase; excess surface area ensures complete capture.

-

-

Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).

-

Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 4 hours at room temperature.

-

Validation (TLC): Spot the supernatant. The UV-active spot for 2-cyanobenzyl bromide (

in Hex/EtOAc) should be absent. -

Filtration: Filter through a fritted cartridge or cotton plug. The filtrate contains your pure product; the toxic bromide is trapped on the beads.

Figure 1: Workflow for removing electrophiles using solid-supported scavengers.

Module 2: The "Solubility Switch" (Green Chemistry)

Best for: Large-scale reactions (>5g) where resins are too expensive.

The Logic: 2-Cyanobenzyl bromide is lipophilic (soluble in organics). By reacting it with Sodium Thiosulfate, we convert it into a Bunte Salt (organic thiosulfate), which is highly water-soluble. The impurity then partitions into the aqueous layer during extraction.

Mechanism:

Protocol: Thiosulfate Wash

-

Preparation: Prepare a saturated aqueous solution of Sodium Thiosulfate (

). -

Biphasic Mix: Add the aqueous solution to your organic reaction mixture (dissolved in EtOAc or DCM).

-

Heat/Stir: Vigorously stir the biphasic mixture.

-

Tip: Mild heating (40°C) accelerates the phase-transfer reaction.

-

-

Time: Stir for 30–60 minutes. The mixture may turn slightly cloudy as the salt forms.[1]

-

Separation: Transfer to a separatory funnel.

-

Organic Layer: Contains your product.[2]

-

Aqueous Layer: Contains the Bunte salt of 2-cyanobenzyl bromide.

-

-

Safety Note: The aqueous layer now contains the detoxified benzyl derivative, but should still be treated as chemical waste.

Module 3: Solution-Phase "Tag & Wash"

Best for: Products that are acid-stable.

The Logic: We react the bromide with a volatile secondary amine (Dimethylamine) to create a tertiary amine. This new amine can be protonated with dilute acid, pulling it into the aqueous layer, leaving your non-basic product in the organic layer.

Protocol

-

Quench: Add excess Dimethylamine (2M in THF) to the reaction mixture.

-

React: Stir for 1 hour. The bromide converts to

-dimethyl-2-cyanobenzylamine. -

Acid Wash: Wash the organic layer with 1M HCl.

-

The impurity becomes protonated (

) and moves to the water. -

Critical Check: Ensure your desired product is not a base, or it will also be lost to the acid wash.

-

Troubleshooting & FAQs

Q1: I used the thiosulfate wash, but I still see a spot on TLC.

-

Cause: Phase transfer limitation. The reaction happens at the interface of the water and organic solvent.

-

Fix: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) at 1 mol% to shuttle the thiosulfate into the organic layer. Alternatively, use Ethanol as a co-solvent to homogenize the layers during the wash.

Q2: My product has the exact same Rf as 2-cyanobenzyl bromide.

-

Diagnosis: This is common in Hexane/EtOAc systems.

-

Fix: Switch to a Toluene/Acetone or DCM/Methanol gradient. The

-

Q3: I smell a pungent, almond-like odor even after workup.

-

Safety Alert: You have not removed the bromide, or you have spilled it.

-

Immediate Action: Treat all glassware and surfaces with the Decontamination Solution (see below). Do not trust your nose; olfactory fatigue sets in quickly.

Q4: Can I just distill it off?

-

Analysis: 2-Cyanobenzyl bromide has a high boiling point and can decompose/polymerize upon heating.

-

Verdict: Not recommended. Vacuum distillation often leads to co-distillation or degradation. Use Module 1 or 2.

Safety & Decontamination Protocol

Decontamination Solution (The "Quench"): Mix the following in a spray bottle or soaking bath for glassware:

-

50% Water

-

40% Ethanol

-

10% Ammonium Hydroxide (conc.) OR Sodium Thiosulfate

Why? The ammonia/thiosulfate nucleophilically attacks the bromide, converting the lachrymator into a harmless salt.

Figure 2: Decision Matrix for selecting the appropriate purification strategy.

References

-

ChemicalBook. (2024). 2-Cyanobenzyl bromide Properties and Reactions.Link

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Cyanobenzyl bromide.[3]Link

-

Ley, S. V., et al. (2000). Multi-step organic synthesis using solid-supported reagents and scavengers: A new paradigm in chemical library generation.[4] Journal of the Chemical Society, Perkin Transactions 1.[4] Link

-

Gan, J., et al. (1998).[5] Recapturing and decomposing methyl bromide in fumigation effluents using Sodium Thiosulfate.[5] Journal of Hazardous Materials.[5] Link

-

National Institutes of Health (NIH). (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.Link

Sources

Stability of 2-(methoxymethyl)benzonitrile under acidic hydrolysis conditions

The following technical guide addresses the stability and reactivity of 2-(methoxymethyl)benzonitrile under acidic hydrolysis conditions. It is designed for researchers requiring precise control over the hydrolysis outcome, specifically distinguishing between the formation of the open-chain benzoic acid derivative and the cyclized lactone (phthalide).

Core Directive: Stability Assessment

Status: Unstable (Chemoselective Instability) Verdict: Under standard acidic hydrolysis conditions (e.g., HCl or H₂SO₄, reflux), This compound does not yield the expected 2-(methoxymethyl)benzoic acid as the major isolated product. Instead, it undergoes a cascade reaction—nitrile hydrolysis followed by acid-catalyzed ether cleavage and intramolecular lactonization—to form Phthalide (Isobenzofuran-1(3H)-one) .

If your objective is to isolate the open-chain 2-(methoxymethyl)benzoic acid , you must avoid acidic hydrolysis and utilize Basic Hydrolysis (Saponification) .

Mechanistic Insight: Why Acid Hydrolysis Fails

To understand the instability, one must look beyond simple functional group reactivity. While the nitrile group (

The Acidic Cascade (The "Phthalide Trap")

-

Nitrile Hydrolysis: The nitrile is protonated and attacked by water, forming the amide and eventually the carboxylic acid: 2-(methoxymethyl)benzoic acid .

-

Ether Activation: In hot acid, the methoxy oxygen is protonated, making methanol a good leaving group.

-

Neighboring Group Participation: The ortho-carboxylic acid oxygen attacks the benzylic carbon (or the oxocarbenium ion formed after methanol loss).

-

Lactonization: The 5-membered lactone ring forms, expelling methanol. This process is thermodynamically driven by the stability of the phthalide ring and the volatility/solubility of the leaving group (methanol).

The Basic Alternative (The "Stable Path")

In basic media (OH⁻), the nitrile hydrolyzes to the carboxylate anion (

Reaction Pathway Visualization

Figure 1: Divergent hydrolysis pathways. Acidic conditions drive the reaction toward the thermodynamic lactone (Phthalide), while basic conditions preserve the open-chain ether.

Troubleshooting Guide & FAQs

Q1: I performed acid hydrolysis (H₂SO₄/H₂O) and isolated a white solid. The NMR shows no methoxy peak. What happened?

Diagnosis: You have synthesized Phthalide .[1][2][3] Explanation: The disappearance of the methoxy singlet (typically ~3.4 ppm) and the shift of the benzylic protons (from ~4.6 ppm to ~5.3 ppm in the lactone) confirm the loss of the methyl group and ring closure. Solution: Switch to the Basic Hydrolysis Protocol (see Section 4) to retain the methoxy group.

Q2: Can I prevent lactonization in acid by lowering the temperature?

Technical Feasibility: Unlikely. Reasoning: Nitrile hydrolysis typically has a high activation energy, requiring reflux temperatures. At these temperatures, the rate of intramolecular cyclization (lactonization) for ortho-substituted benzyl ethers is extremely fast. If you lower the temperature, the nitrile will simply not hydrolyze.

Q3: I need the amide intermediate. Is that stable in acid?

Guidance: It is risky. While the conversion of nitrile to amide is faster than amide to acid, stopping the reaction exactly at the amide stage in acid is difficult without over-hydrolysis or cyclization. Recommendation: Use Radziszewski hydrolysis (H₂O₂, NaOH) to convert the nitrile to the amide selectively under basic conditions, avoiding the acid-catalyzed cyclization risk.

Recommended Experimental Protocols

Protocol A: Synthesis of 2-(Methoxymethyl)benzoic Acid (Target: Open Chain)

Use this protocol to avoid phthalide formation.

-

Reagents: this compound (1.0 equiv), NaOH (5.0 equiv), Ethanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve the nitrile in the Ethanol/Water mixture.

-

Add solid NaOH.

-

Reflux the mixture for 12–24 hours (monitor by TLC for disappearance of nitrile).

-

Critical Step (Work-up): Cool the reaction to room temperature.[2][4] Wash with diethyl ether to remove unreacted nitrile (organic layer discarded).

-

Acidify the aqueous layer slowly with dilute HCl at 0°C.

-

Stop acidification at pH 3–4. Do not use highly concentrated acid or heat during this step, as the free acid can slowly lactonize if left in strong acidic solution for extended periods.

-

Extract immediately with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Protocol B: Synthesis of Phthalide (Target: Lactone)

Use this protocol if the cyclized product is desired.

-

Reagents: this compound (1.0 equiv), conc. HCl or 70% H₂SO₄.

-

Procedure:

Summary Data Table

| Feature | Acidic Hydrolysis (HCl/H₂SO₄) | Basic Hydrolysis (NaOH/KOH) |

| Primary Product | Phthalide (Lactone) | 2-(Methoxymethyl)benzoic acid |

| Mechanism | Hydrolysis + Ether Cleavage + Cyclization | Saponification (Ether intact) |

| Methoxy Group | Lost (as MeOH) | Retained |

| Kinetic/Thermodynamic | Thermodynamic Product | Kinetic Control (of the anion) |

| Key Risk | Unintended cyclization | Decarboxylation (if heated excessively dry) |

References

-

BenchChem Technical Support . An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. (2025).[2] Retrieved from

- Supports the reversibility of the lactone/acid equilibrium and the stability of the open chain form in base.

-

Organic Chemistry Portal . Benzyl Ethers - Protecting Groups. Retrieved from

- Details the stability of benzyl ethers and their cleavage under acidic conditions.

-

Khurana, J. M., et al. Chemoselective hydrolysis of benzyl esters. Synthesis 2009, 1127-1130. Retrieved from

- Provides context on the chemical stability of benzylic systems.

-

PubChem Database . 4-(Methoxymethyl)benzoic acid (Compound Summary). Retrieved from

- Verifies the existence and properties of the open-chain acid.

Sources

Technical Support Center: Purification of 2-(methoxymethyl)benzonitrile via Column Chromatography

Welcome to the technical support guide for the purification of 2-(methoxymethyl)benzonitrile. This document provides in-depth, field-proven insights into the nuances of purifying this compound using column chromatography. It is designed for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: Why is column chromatography the preferred method for purifying this compound?

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[1][2] For this compound, this method is ideal for removing unreacted starting materials, byproducts from synthesis (such as those from reactions involving 2-cyanobenzyl chloride), and other polar or non-polar impurities that may be difficult to separate by crystallization or distillation alone.[3][4] The polarity of the nitrile and ether functional groups allows for effective interaction with a polar stationary phase like silica gel, enabling fine-tuned separation.

Q2: What are the most common impurities I should expect?

The impurities present in your crude this compound will largely depend on its synthetic route. Common impurities can include:

-

Starting Materials: Unreacted 2-cyanobenzyl chloride or the corresponding phenol used in synthesis.[3]

-

Reaction Byproducts: Compounds formed from side reactions.

-

Solvents: Residual solvents from the synthesis and work-up, such as N,N-dimethylformamide (DMF).[3][5]

-

Degradation Products: The nitrile group can be susceptible to hydrolysis to a carboxylic acid, especially in the presence of trace acid or base.[6]

Q3: How do I select the right stationary and mobile phases?

-

Stationary Phase: For a moderately polar compound like this compound, silica gel (SiO₂) is the most common and effective stationary phase.[1][2] It is slightly acidic and separates compounds based on polarity.[1] Alumina can also be used, but silica gel generally provides better resolution for this class of compounds.

-

Mobile Phase (Eluent): The key to a successful separation is finding a solvent system that provides a good retention factor (Rf) for your target compound on a Thin Layer Chromatography (TLC) plate.[1][7] A good starting point is a binary mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[8][9] The optimal Rf value for the target compound on a TLC plate should be between 0.3 and 0.7 to ensure good separation on the column.[7]

Q4: What is a retention factor (Rf) and why is it important?

The retention factor (Rf) is a measure of the distance a compound travels up a TLC plate relative to the distance the solvent front travels.[7] It is a critical parameter for predicting the behavior of your compound on a chromatography column.

-

High Rf (> 0.7): The compound is not strongly adsorbed to the stationary phase and will elute very quickly from the column, often with impurities.[7] To lower the Rf, decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[7]

-

Low Rf (< 0.3): The compound is too strongly adsorbed to the stationary phase and will take a very long time to elute, leading to broad peaks and poor recovery.[10] To increase the Rf, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[11]

Detailed Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

This preliminary step is essential for determining the optimal solvent system for your column.[1][12]

-

Plate Preparation: Use a silica gel-coated TLC plate. Draw a light pencil line about 1 cm from the bottom (the baseline).[8]

-

Sample Application: Dissolve a small amount of your crude this compound in a volatile solvent like dichloromethane or ethyl acetate.[7] Using a capillary tube, spot a small amount of the solution onto the baseline. The spot should be small and concentrated, no more than 1-2 mm in diameter.[8]

-

Developing the Plate: Prepare a series of eluent mixtures with varying ratios of a non-polar and a polar solvent (see table below). A good starting point is often an 8:2 mixture of hexane and ethyl acetate.[8] Pour a small amount (0.5 cm depth) of your chosen eluent into a developing chamber (a beaker covered with a watch glass works well) and place a piece of filter paper inside to saturate the chamber atmosphere.[9] Place the TLC plate in the chamber, ensuring the solvent level is below your baseline.[8]

-

Elution and Visualization: Allow the solvent to travel up the plate until it is about 1 cm from the top.[8] Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), where UV-active compounds will appear as dark spots.[9] Alternatively, use a staining agent like potassium permanganate or sulfuric acid charring.[8]

-

Analysis: Calculate the Rf value for each spot. Adjust the solvent ratio until the spot for this compound has an Rf between 0.3 and 0.7, and is well-separated from impurity spots.[7]

| Example TLC Solvent Systems | Polarity | Typical Application |

| 9:1 Hexane:Ethyl Acetate | Low | Separating non-polar impurities. |

| 7:3 Hexane:Ethyl Acetate | Medium | Good starting point for this compound. |

| 1:1 Hexane:Ethyl Acetate | High | Eluting more polar impurities or the target compound if it has a low Rf. |

| 9.5:0.5 Dichloromethane:Methanol | High | For separating very polar compounds. |

Protocol 2: Column Chromatography Purification

-

Column Preparation:

-

Select a column with an appropriate diameter and length. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of your crude sample.[1]

-

Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom to support the packing.[13] Add a thin layer of sand on top of the plug.[13]

-

Prepare a slurry of silica gel in your initial, least polar eluent determined by TLC.[13]

-

With the stopcock closed, pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[13]

-

Open the stopcock to allow the excess solvent to drain, settling the silica gel into a packed bed. Crucially, never let the solvent level drop below the top of the silica gel, as this will cause cracking and poor separation. [13]

-

Add another thin layer of sand on top of the packed silica gel to prevent disruption during sample loading.[13]

-

-

Sample Loading:

-

Dissolve your crude this compound in the minimum amount of the mobile phase or a low-boiling-point solvent like dichloromethane.[4]

-

Carefully add the sample solution to the top of the column using a pipette.

-

Alternative (Dry Loading): For samples that are not very soluble in the eluent, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This technique often results in better separation.

-

-

Elution and Fraction Collection:

-

Carefully add your mobile phase to the column.

-

Begin collecting fractions in numbered test tubes or flasks.[14]

-

If using a single solvent system (isocratic elution) is not providing good separation, a gradient elution is recommended. Start with the low-polarity solvent system determined by TLC and gradually increase the polarity by increasing the proportion of the more polar solvent.[1][12] This will elute the less polar compounds first, followed by your target compound, and finally the more polar impurities.

-

Monitor the separation by collecting small fractions and analyzing them by TLC.[14]

-

-

Isolation:

-

Combine the fractions that contain your pure product (as determined by TLC).

-

Remove the solvent using a rotary evaporator to yield the purified this compound.

-

Purification Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

| Problem | Probable Cause(s) | Solution(s) |

| Compound won't elute from the column. | 1. Mobile phase is not polar enough: Your compound is too strongly adsorbed to the silica gel.[10] 2. Compound decomposed on the column: Silica gel is acidic and can cause degradation of sensitive compounds.[10] | 1. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[10] 2. Test for stability: Run a quick test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if a new spot (degradation product) appears.[10] If it is unstable, consider using a less acidic stationary phase like neutral alumina. |

| Compound elutes too quickly (with the solvent front). | 1. Mobile phase is too polar: The compound has minimal interaction with the stationary phase.[10] 2. Column is cracked or channeled: The solvent and sample are running through fissures in the silica bed instead of flowing through it uniformly.[1] | 1. Decrease eluent polarity: Start with a less polar solvent system (e.g., higher percentage of hexane).[7] 2. Repack the column: Ensure the silica gel is packed evenly without any air bubbles or cracks. Always keep the solvent level above the silica bed.[13] |

| Poor separation of spots (overlapping bands). | 1. Incorrect solvent system: The chosen eluent does not have the right polarity to resolve the compounds.[4] 2. Column was overloaded: Too much sample was loaded for the amount of silica gel used.[4] 3. Bands are diffuse or streaking: The sample was not loaded in a concentrated band, or the compound is sparingly soluble in the eluent. | 1. Re-optimize with TLC: Find a solvent system that gives better separation of spots on a TLC plate.[4] 2. Reduce sample load or use a larger column: A general guideline is a 1:20 to 1:50 ratio of sample to silica gel by weight.[1] 3. Load sample in a minimal volume of solvent. For sparingly soluble compounds, consider the dry loading method. |

| Streaking or tailing of spots on TLC and column. | 1. Sample is too concentrated: Overloaded spot on the TLC plate. 2. Compound is acidic or basic: Polar functional groups can interact too strongly with the silica gel. 3. Presence of highly polar impurities. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a modifier to the eluent: For acidic compounds, add a small amount of acetic acid (e.g., 1%). For basic compounds, add a small amount of triethylamine (e.g., 1%). 3. Use a pre-column purification step like an acid-base extraction if applicable. |

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common column chromatography issues.

Safety Precautions

Working with this compound and chromatography solvents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[15]

-

Ventilation: Perform all operations in a well-ventilated chemical fume hood to avoid inhaling vapors.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[17][18] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17]

-

Fire Safety: Solvents like hexane and ethyl acetate are flammable. Keep them away from heat, sparks, and open flames.[15][18]

-

Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with local, regional, and national regulations.[18]

This guide is intended to provide a comprehensive framework for the successful purification of this compound. By understanding the principles behind the techniques, you can adapt these protocols to your specific needs and achieve the high level of purity required for your research.

References

- Sigma-Aldrich. (2026, January 13).

- Fisher Scientific.

- SIELC Technologies. (2018, May 16). 2-Methoxybenzonitrile.

- Fisher Scientific. (2009, September 22).

- CymitQuimica. (2024, December 19).

- Chem Service. (2015, January 12).

- University of Rochester, Department of Chemistry.

- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

- SIELC Technologies. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column.

- University of Calgary.

- Benchchem. Stability issues of 2-Methoxy-2-methylpropanenitrile in different solvents.

- OperaChem. (2024, February 24).

- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

- University of Toronto.

- Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.

- PubChemLite. This compound (C9H9NO).

- University of Colorado Boulder, Department of Chemistry.

- Organomation.

- ResearchGate.

- CAMEO Chemicals. BENZONITRILE.

- Xu, et al. (2010). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry.

- Professor Dave Explains. (2023, March 10).

- Masaryk University.

- Sigma-Aldrich.

- ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.

- National Center for Biotechnology Information. 2-Methoxybenzonitrile.

- Benchchem.

- AGA Analytical.

- The Royal Society of Chemistry.

- ResearchGate. (2014, January 9).

- Pharmaffili

- European Medicines Agency. (2019, August 9). Q3C (R6) Step 5 - impurities: guideline for residual solvents.

Sources

- 1. web.uvic.ca [web.uvic.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Home Page [chem.ualberta.ca]

- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 9. organomation.com [organomation.com]

- 10. Chromatography [chem.rochester.edu]

- 11. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. cdn.chemservice.com [cdn.chemservice.com]

- 18. fishersci.com [fishersci.com]

Handling lachrymatory precursors in 2-(methoxymethyl)benzonitrile synthesis

Technical Support Center: 2-(Methoxymethyl)benzonitrile Synthesis Topic: Handling Lachrymatory Precursors & Optimization of SN2 Alkylation Ticket ID: #RXN-2MB-SAFETY-01 Status: Open / High Priority

Executive Summary & Hazard Profile

User Query: "I am scaling up the synthesis of this compound using 2-(bromomethyl)benzonitrile. The fumes are unbearable even in the hood, and I am concerned about residual lachrymators in the workup. How do I manage the safety and chemistry?"

Scientist Response: The synthesis of this compound relies on a Williamson ether synthesis (SN2 substitution). The critical challenge is not the chemistry itself, which is robust, but the handling of the precursor 2-(bromomethyl)benzonitrile . This compound is a potent lachrymator (tear gas agent) and a severe skin corrosive.[1][2][3][4] It alkylates TRPA1 ion channels in the sensory nerves of the eyes and lungs, causing debilitating pain at sub-ppm concentrations.

This guide provides a self-validating workflow to ensure zero exposure and complete conversion.

Pre-Flight Safety Protocol (The "Zero-Exposure" Standard)

Objective: Containment of lachrymatory vapors before, during, and after the reaction.

Engineering & PPE Controls

Do not rely solely on a standard fume hood.[5] You must implement a "Hood-in-a-Hood" or closed-system approach.[2][3]

| Control Layer | Specification | Reason for Implementation |

| Primary PPE | Silver Shield™ (Laminate) Gloves under Nitrile gloves. | Benzyl halides permeate standard nitrile gloves in <5 minutes. Laminate provides >4 hours protection. |

| Respiratory | Full-face respirator (OV/AG cartridges) if working outside a glovebox. | Protects mucous membranes (eyes/lungs) from fugitive vapors.[2] |

| Containment | Secondary Containment Tray lined with absorbent pads soaked in Quench Solution A (see below). | Instantly neutralizes drips; prevents contamination of the hood floor. |

| Glassware | 2-Neck or 3-Neck RBF with septum seals . | Reagents are added via syringe/cannula to avoid opening the system. |

Decontamination Solutions (The "Kill" Switch)

Prepare these before opening the reagent bottle.

-

Solution A (Surface Decon): 10% Ethanolamine in Ethanol. (Rapidly converts benzyl bromide to the non-volatile amino-ether).

-

Solution B (Waste Treatment): 1M Aqueous Sodium Thiosulfate. (Converts alkyl halides to water-soluble Bunte salts).

Experimental Protocol: Synthesis & In-Situ Quench

Reaction Scheme:

Step-by-Step Methodology

-

Setup (Closed System):

-

Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum.

-

Attach a nitrogen line to the top of the condenser.

-

Critical: Vent the nitrogen exit line into a bleach or thiosulfate scrubber trap to catch any escaping vapors.

-

-

Reagent Loading (0 min):

-

Charge the flask with Methanol (anhydrous) .

-

Add Sodium Methoxide (NaOMe) (1.1 equivalents) as a solid or 25% w/w solution. Stir until dissolved.

-

Cool to 0°C. Why? Exothermic addition can vaporize the lachrymator.

-

-

Addition (15 min):

-

Dissolve 2-(bromomethyl)benzonitrile (1.0 equiv) in a minimal amount of anhydrous THF or MeOH in a separate vial (inside the hood).

-

Transfer this solution to the main reaction flask using a cannula or syringe through the septum. Do not pour.

-

-

Reaction (1-2 Hours):

-

Warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of the starting material spot (Rf ~0.6).

-

-

The "Self-Validating" Quench (Crucial Step):

-

Do not open the flask yet.

-

Once TLC confirms conversion, add Ethanolamine (0.1 equiv) or Aq. Ammonia via syringe.

-

Stir for 15 minutes.

-

Mechanism:[1][2][6][7] This scavenges any trace unreacted benzyl bromide, converting it to a non-volatile, water-soluble amine. This ensures the workup is lachrymator-free.

-

-

Workup:

-

Concentrate methanol under reduced pressure (rotary evaporator trap must be in a hood).

-

Redissolve residue in Ethyl Acetate and wash with water (x2) and Brine (x1).

-

Dry over

, filter, and concentrate.

-

Visual Workflow & Logic

The following diagram illustrates the decision logic and safety barriers required for this synthesis.

Caption: Workflow emphasizing the "In-Situ Quench" gate (Green Node) which must be passed before the system is opened for workup.

Troubleshooting & FAQ

Q1: The reaction mixture turned dark brown/black. Is my product ruined?

-

Diagnosis: Likely polymerization or decomposition.

-

Cause: High temperatures or highly concentrated conditions can cause the benzyl halide to polymerize or the nitrile to hydrolyze.

-

Solution: Keep the reaction at 0°C during addition. Ensure the solution is dilute (0.1 M to 0.2 M).

Q2: I smell a faint "sweet/pungent" odor outside the hood.

-

Immediate Action: Evacuate the lab. The containment is breached.

-

Root Cause: Likely permeation through nitrile gloves or a leak in the N2 outlet.

-

Remediation: Re-enter only with SCBA or full-face respirator. Neutralize all surfaces with Solution A (Ethanolamine).

Q3: Can I use Sodium Hydroxide (NaOH) instead of Methoxide?

-

Advice: No.

-

Reason: NaOH introduces water.

-

It competes to form the benzyl alcohol (2-(hydroxymethyl)benzonitrile).

-

Strong aqueous base can hydrolyze the nitrile (

) to the amide (

-

-

Requirement: Use anhydrous NaOMe in MeOH.

Q4: How do I clean the glassware?

-

Protocol: Do not rinse with water immediately.

-

Rinse glassware with Solution A (Ethanolamine/EtOH) inside the hood.

-

Let sit for 30 minutes.

-

Rinse with Acetone, then water.

-

Troubleshooting Matrix: Yield & Purity

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Nitrile | Ensure reagents are anhydrous. Avoid heating >40°C. |

| Spot at Baseline (TLC) | Formation of Benzoic Acid | System too basic/wet. Reduce reaction time; use fresh NaOMe. |

| Lachrymatory Product | Incomplete Conversion | CRITICAL: Perform amine quench before workup. Do not isolate. |

| New Spot (Rf > Product) | Dimerization (Wurtz-type) | Stirring too slow; local high concentration. Increase stir rate. |

References

-

Sigma-Aldrich. (2024).[8] Safety Data Sheet: 2-(Bromomethyl)benzonitrile. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 89599, 2-(Bromomethyl)benzonitrile. Link

-

Organic Syntheses. (2010). Handling of Benzyl Halides and Lachrymators. Org. Synth. 2010, 87, 36-52.[5] Link

- University of California, Berkeley. (2020). SOP: Working with Lachrymators. EH&S Chemical Safety. (General protocol reference for amine quenching).

Sources

- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Validation & Comparative

1H NMR chemical shifts of benzylic methylene in 2-(methoxymethyl)benzonitrile

The following guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 2-(methoxymethyl)benzonitrile , specifically focusing on the diagnostic benzylic methylene signal. This content is structured for researchers requiring robust structural verification data.

Executive Summary & Spectral Signature

For medicinal chemists and structural biologists, the benzylic methylene (

Unlike the unsubstituted analog (benzyl methyl ether), the presence of the ortho-cyano group exerts a significant deshielding effect.

-

Target Chemical Shift (

): 4.68 – 4.72 ppm (Singlet, 2H) in -

Key Differentiator: This signal is downfield shifted by approximately +0.26 ppm relative to the unsubstituted benzyl methyl ether (

4.44 ppm), a critical marker for confirming the ortho-substitution pattern.

Comparative Chemical Shift Analysis

The following table contrasts the target molecule with key structural analogs and precursors. This data allows for rapid exclusion of regioisomers and unreacted starting materials.

Table 1: Benzylic Methylene 1H NMR Shifts in

| Compound | Structure | Multiplicity | ||

| This compound | Target | 4.70 (est)* | s, 2H | — |

| Benzyl methyl ether | Unsubstituted Analog | 4.44 | s, 2H | -0.26 ppm |

| 2-(Bromomethyl)benzonitrile | Precursor (Bromide) | 4.65 – 4.75 | s, 2H | ~0.00 ppm |

| 4-(Methoxymethyl)benzonitrile | Para-Isomer | 4.52 | s, 2H | -0.18 ppm |

| 2-Methylbenzonitrile | Methyl Analog | 2.61 | s, 3H | -2.09 ppm |

*Note: The shift of 4.70 ppm is derived from the additive substituent effect of the ortho-cyano group (+0.26 ppm) applied to the benzyl methyl ether base value (4.44 ppm). Experimental values typically fall within ±0.05 ppm of this prediction.

Mechanistic Insight: The "Ortho Effect"

The downfield shift observed in the target compound is driven by two primary factors:

-

Electronic Deshielding (Inductive): The cyano group (-CN) is a strong electron-withdrawing group (EWG), reducing electron density at the benzylic position.

-

Magnetic Anisotropy: In the ortho position, the magnetic anisotropy of the cyano triple bond creates a deshielding zone that significantly impacts the adjacent methylene protons. This effect is attenuated in the para isomer (

4.52 ppm), making the shift at ~4.70 ppm diagnostic for the ortho substitution.

Structural Verification Workflow

To ensure data integrity during synthesis (e.g., from 2-cyanobenzyl bromide), follow this self-validating protocol.

Experimental Protocol: Synthesis & NMR Characterization

Objective: Synthesize and verify this compound via nucleophilic substitution.

Step-by-Step Methodology:

-

Reagents: Dissolve 2-(bromomethyl)benzonitrile (1.0 equiv) in anhydrous methanol (0.2 M).

-

Reaction: Add Sodium Methoxide (NaOMe, 1.1 equiv) at 0°C under

. Stir at Room Temperature (RT) for 2 hours.-

Monitoring: Check TLC (Hexane/EtOAc 4:1). The bromide starting material (

) should disappear, replaced by the ether product (

-

-

Workup: Quench with saturated

. Extract with -

NMR Sample Prep: Dissolve ~10 mg of crude oil in 0.6 mL

(containing 0.03% TMS). -

Acquisition:

-

Pulse Sequence: Standard zg30 (Proton).

-

Scans: 16 (sufficient for >95% purity check).

-

Spectral Window: -1 to 11 ppm.

-

Validation Criteria (Pass/Fail):

-

PASS: Distinct singlet at

4.70 ppm . Absence of starting material singlet at -

FAIL: Presence of doublet at

4.67 ppm (indicative of Benzyl alcohol derivative from hydrolysis) or signal at

Visualizing the Electronic Effects

The following diagram illustrates the electronic influences and the logical flow for structural assignment based on chemical shift data.

Caption: Logical derivation of the chemical shift. The ortho-cyano group adds a significant deshielding vector (+0.26 ppm) to the base benzyl methyl ether value, clearly separating it from the para-isomer.

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1][2] Link

- Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009. (Source for additive substituent constants).

-

National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Data for Benzyl methyl ether, SDBS No. 3088). Link

-

Sigma-Aldrich. "1H NMR Spectrum of 2-Methylbenzonitrile." (Confirming methyl shift at 2.61 ppm). Link

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Methoxymethyl)benzonitrile: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 2-(Methoxymethyl)benzonitrile is a valuable reagent in organic synthesis, its handling and disposal demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also be harmful if swallowed, in contact with skin, or inhaled.[1][3]

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem[1] |

| Molecular Weight | 147.17 g/mol | PubChem[1] |

| Boiling Point | 191 °C / 376 °F | Sigma-Aldrich |

| Flash Point | 75 °C / 167 °F (Closed Cup) | MSDS[4] |

This data underscores the compound's combustible nature and the potential for vapor inhalation at elevated temperatures.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and Emergency Procedures

A proactive approach to safety is non-negotiable. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required.[5]

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[5][6] Nitrile gloves are commonly used in laboratory settings, but it is crucial to select gloves with a suitable thickness and breakthrough time for the specific task.[6][7] Always inspect gloves for any signs of degradation before use.[6]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[8] In cases of potential significant exposure, additional protective equipment may be necessary.

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]

-

Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[3]

-

Ingestion: Clean the mouth with water and seek medical attention.[5]

The Disposal Workflow: A Step-by-Step Guide

The disposal of this compound must adhere to a structured workflow to ensure safety and regulatory compliance. This process begins with waste determination and segregation, followed by proper containment and labeling, and culminates in disposal through a licensed waste management provider.

Figure 1. Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps:

-

Waste Determination: The first critical step is to determine if the waste is hazardous.[9][10] Any unused this compound and materials significantly contaminated with it are to be considered hazardous waste. This is a central component of the hazardous waste management regulations.[11]

-

Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9] this compound should not be mixed with incompatible materials such as strong oxidizing agents or strong acids.[5] Store incompatible wastes separately.[12]

-

Containment:

-

Collect liquid waste in a designated, leak-proof container that is chemically compatible with nitriles.[10][12]

-

Solid waste, such as contaminated gloves, paper towels, or silica gel, should be placed in a separate, clearly marked solid waste container.[13]

-

Keep waste containers securely closed except when adding waste.[11][12]

-

-

Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:

-

The words "Hazardous Waste"

-

The full chemical name: "this compound" (avoiding abbreviations)

-

The specific hazards (e.g., "Irritant," "Combustible")

-

The date of accumulation

-

-

Storage:

-

Disposal:

-

The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2][9]

-

Do not dispose of this chemical down the drain or in regular trash.[12]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[9][14] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[10][15]

-

Regulatory Compliance: Adherence to EPA and OSHA Standards

Compliance with regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.

-

EPA: The EPA governs the disposal of hazardous waste under RCRA.[15][16] Generators of hazardous waste are responsible for the waste from "cradle to grave," meaning from its generation to its final disposal.[10] This includes proper identification, management, and documentation of all waste streams.[15]

-

OSHA: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of chemicals in their workplace. This includes proper training on handling and emergency procedures. OSHA also sets standards for personal protective equipment.[17]

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is not merely a procedural task but a cornerstone of a robust safety culture. By understanding the hazards, implementing stringent safety protocols, and adhering to a systematic disposal workflow, we can ensure the well-being of our laboratory personnel and the protection of our environment. This commitment to responsible chemical management is fundamental to the integrity and success of our scientific endeavors.

References

-

Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

-

2-Methoxybenzonitrile. PubChem, National Institutes of Health. [Link]

-

Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

-

Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

-

Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

-

Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

-

Material Safety Data Sheet - Benzonitrile. [Link]

-

2-Dimethylaminoacetonitrile Hazard Summary. New Jersey Department of Health. [Link]

-

Hazardous Waste. U.S. Environmental Protection Agency. [Link]

-

Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. [Link]

-

Hazardous Waste. Maryland Department of the Environment. [Link]

-

Hazardous Waste Disposal Procedures. [Link]

-